N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C15H14FNO4 It is characterized by the presence of a fluorophenoxy group, a nitrobenzamide group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature to 50°C.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous solvent, reflux conditions.
Major Products Formed
Reduction: 3-methyl-4-amino-N-[2-(4-fluorophenoxy)ethyl]benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-methyl-4-nitrobenzoic acid and 2-(4-fluorophenoxy)ethylamine
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenoxy)ethyl]-N-methyl-3-oxobutanamide
- 2-(4-fluorophenoxy)-N-(3-methylphenyl)acetamide
- (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a fluorophenoxy group allows for versatile chemical modifications and potential biological activities that are not easily replicated by other compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-11-10-12(2-7-15(11)19(21)22)16(20)18-8-9-23-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKAOILOEPBQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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